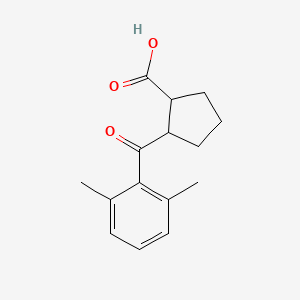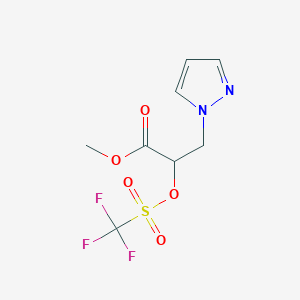![molecular formula C50H54Fe3N2P2 B14801519 1,1-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B14801519.png)
1,1-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene: is a chiral ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its unique structure, which includes two ferrocene units and a phosphine group. The presence of the ferrocene units imparts stability and redox properties, making it a valuable compound in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene typically involves the following steps:
Preparation of the Ferrocene Derivative: The initial step involves the synthesis of a ferrocene derivative with a suitable leaving group.
Formation of the Phosphine Ligand: The ferrocene derivative is then reacted with a phosphine reagent under controlled conditions to form the desired phosphine ligand.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include:
Bulk Synthesis of Ferrocene Derivatives: Large-scale production of ferrocene derivatives using efficient and cost-effective methods.
Optimization of Reaction Conditions: Fine-tuning the reaction conditions to maximize yield and purity.
Purification and Isolation: Employing advanced purification techniques such as chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene units can undergo oxidation to form ferrocenium ions.
Reduction: The compound can be reduced back to its original state from the oxidized form.
Substitution: The phosphine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of the original ferrocene compound.
Substitution: Formation of substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
1,1-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene has a wide range of scientific research applications:
Asymmetric Catalysis: Used as a chiral ligand in various asymmetric catalytic reactions, including hydrogenation and hydroformylation.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique redox properties.
Material Science: Employed in the synthesis of advanced materials with specific electronic and magnetic properties.
Organometallic Chemistry: Studied for its role in the formation of organometallic complexes with transition metals.
Mecanismo De Acción
The mechanism of action of 1,1-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene involves:
Coordination to Metal Centers: The phosphine group coordinates to metal centers, forming stable complexes.
Chiral Induction: The chiral centers induce asymmetry in the catalytic reactions, leading to the formation of enantiomerically enriched products.
Redox Activity: The ferrocene units participate in redox reactions, influencing the overall reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in asymmetric catalysis.
1,1’-Bis(dialkylphosphino)ferrocene: Another chiral ligand with similar applications.
1,1’-Bis(diarylphosphino)ferrocene: Known for its stability and versatility in various catalytic reactions.
Uniqueness
1,1-Bis{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene stands out due to its:
Enhanced Chiral Induction: The presence of multiple chiral centers provides superior chiral induction in catalytic reactions.
Redox Properties: The ferrocene units impart unique redox properties, making it suitable for redox-active catalysis.
Versatility: Its ability to form stable complexes with a wide range of metal centers enhances its versatility in various applications.
Propiedades
Fórmula molecular |
C50H54Fe3N2P2 |
|---|---|
Peso molecular |
912.5 g/mol |
InChI |
InChI=1S/2C20H22NP.2C5H5.3Fe/c2*1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;2*1-2-4-5-3-1;;;/h2*4-16H,1-3H3;2*1-5H;;;/t2*16-,22?;;;;;/m00...../s1 |
Clave InChI |
UFADELBZVDMXHP-RFVBIFPDSA-N |
SMILES isomérico |
C[C@@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.C[C@@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe].[Fe] |
SMILES canónico |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


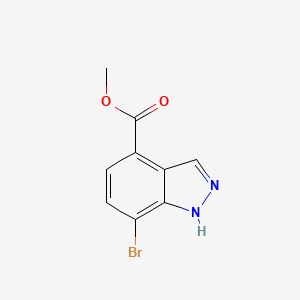

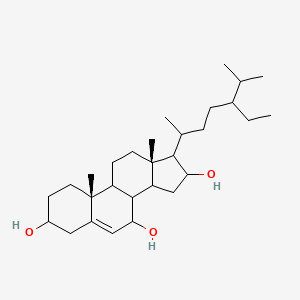

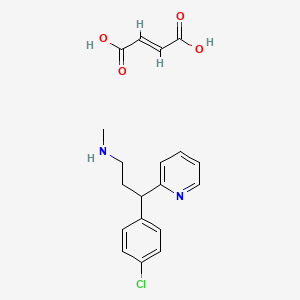

![6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B14801470.png)
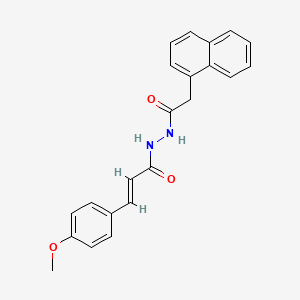
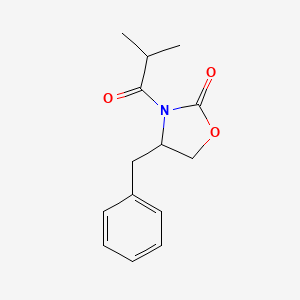

![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B14801499.png)
![4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline](/img/structure/B14801500.png)
